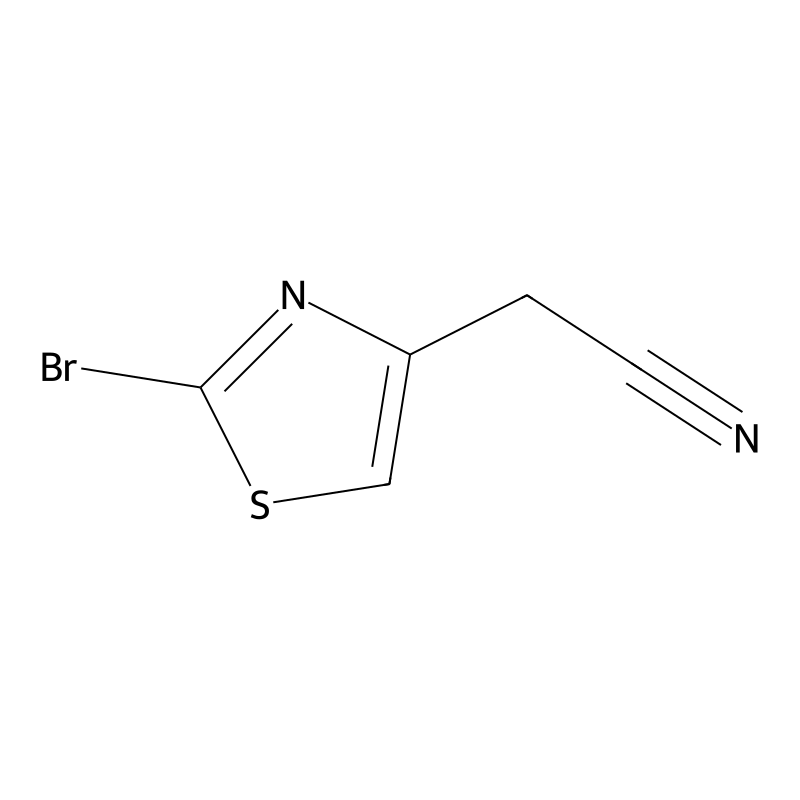

2-(2-Bromothiazol-4-yl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Finding More Information:

- Chemical databases like PubChem and ChemSpider provide basic information on the structure and properties of 2-(2-Bromothiazol-4-yl)acetonitrile but may not have detailed literature references on its research applications (, ).

- Scientific literature databases like ScienceDirect and Scopus can be searched for research articles mentioning 2-(2-Bromothiazol-4-yl)acetonitrile. However, since the compound might be niche, finding relevant publications could be challenging (, ).

2-(2-Bromothiazol-4-yl)acetonitrile is an organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 206.06 g/mol. The compound features a bromine atom attached to the thiazole ring, as well as a nitrile group () at the acetic acid position, making it a valuable intermediate in various chemical syntheses.

Due to the lack of documented research on this specific compound, its mechanism of action in any biological system is unknown.

Since information on 2-(2-Bromothiazol-4-yl)acetonitrile is scarce, it's advisable to handle it with caution assuming potential hazards. Organic compounds with bromine can be irritating and potentially toxic upon inhalation or skin contact []. The nitrile group can also be harmful if ingested. Always consult with a safety data sheet (SDS) for similar compounds before handling them in a laboratory setting.

- Oxidation: The nitrile group can be oxidized to form carboxylic acids.

- Reduction: The nitrile can be reduced to primary amines or aldehydes using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Sodium azide or thiourea under mild conditions.

Major Products Formed- From oxidation: 2-(2-Bromothiazol-4-yl)acetic acid.

- From reduction: 2-(2-Bromothiazol-4-yl)ethylamine.

- From substitution: Various thiazole derivatives depending on the nucleophile used.

- From oxidation: 2-(2-Bromothiazol-4-yl)acetic acid.

- From reduction: 2-(2-Bromothiazol-4-yl)ethylamine.

- From substitution: Various thiazole derivatives depending on the nucleophile used.

Research indicates that 2-(2-Bromothiazol-4-yl)acetonitrile exhibits potential biological activities, particularly in antimicrobial and antifungal domains. Its thiazole structure allows for interactions with biological targets, which may contribute to its pharmacological properties. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines.

The synthesis of 2-(2-Bromothiazol-4-yl)acetonitrile typically involves starting from 2-bromo-thiazole derivatives. The synthesis can be achieved through several methods:

- Hantzsch Thiazole Synthesis: Involves the reaction of α-haloketones with thiourea in an organic solvent like ethanol.

- Bromination of Thiazole: Bromination of thiazole derivatives followed by reaction with acetonitrile under specific conditions.

These methods are often optimized for yield and purity in both laboratory and industrial settings.

2-(2-Bromothiazol-4-yl)acetonitrile serves multiple purposes across various fields:

- Chemical Research: Used as an intermediate in synthesizing more complex thiazole derivatives.

- Pharmaceutical Development: Investigated for its potential in drug design, particularly for antimicrobial and anticancer therapies.

- Agrochemicals: Employed in developing pesticides and herbicides due to its biological activity.

The interaction studies of 2-(2-Bromothiazol-4-yl)acetonitrile suggest that it can form hydrogen bonds and π-π interactions with proteins and other biological molecules. These interactions are crucial for its biological activity, influencing mechanisms such as enzyme inhibition or receptor binding.

Several compounds share structural similarities with 2-(2-Bromothiazol-4-yl)acetonitrile, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Bromothiazol-4-yl)ethanol | C5H6BrN3S | Contains an alcohol functional group |

| 2-(4-Bromothiophen-2-yl)acetonitrile | C6H4BrNS | Features a thiophene ring instead of thiazole |

| 2-Bromo-thiazole | C4H3BrN2S | Simpler structure without the acetonitrile group |

| (2-Bromo-thiazol-4-yl)methanol | C5H6BrN3S | Contains a hydroxymethyl group |

These compounds illustrate how variations in functional groups can lead to different chemical reactivity and biological activity profiles, highlighting the uniqueness of 2-(2-Bromothiazol-4-yl)acetonitrile within this class of compounds.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant